3-(3-(2,3-Dimethoxyphenyl)ureido)cyclohexyl phenylcarbamate
Description
3-(3-(2,3-Dimethoxyphenyl)ureido)cyclohexyl phenylcarbamate is a synthetic carbamate derivative featuring a cyclohexyl core substituted with a ureido-linked 2,3-dimethoxyphenyl group and a terminal phenylcarbamate moiety. Carbamates are widely studied for their hydrolytic stability, enzyme inhibition properties (e.g., cholinesterase inhibition), and roles as prodrugs. The compound’s dimethoxy and ureido groups may enhance binding affinity to hydrophobic pockets or modulate solubility, while the phenylcarbamate moiety could influence metabolic stability.
Properties
IUPAC Name |
[3-[(2,3-dimethoxyphenyl)carbamoylamino]cyclohexyl] N-phenylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O5/c1-28-19-13-7-12-18(20(19)29-2)25-21(26)23-16-10-6-11-17(14-16)30-22(27)24-15-8-4-3-5-9-15/h3-5,7-9,12-13,16-17H,6,10-11,14H2,1-2H3,(H,24,27)(H2,23,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRVWWNYJINOAIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)NC(=O)NC2CCCC(C2)OC(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(2,3-Dimethoxyphenyl)ureido)cyclohexyl phenylcarbamate typically involves the reaction of 2,3-dimethoxyaniline with cyclohexyl isocyanate to form the urea derivative. This intermediate is then reacted with phenyl chloroformate to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-(3-(2,3-Dimethoxyphenyl)ureido)cyclohexyl phenylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the carbamate group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols.
Scientific Research Applications
3-(3-(2,3-Dimethoxyphenyl)ureido)cyclohexyl phenylcarbamate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 3-(3-(2,3-Dimethoxyphenyl)ureido)cyclohexyl phenylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Key Compounds:
3-(3-(2,3-Dimethoxyphenyl)ureido)cyclohexyl phenylcarbamate
- Substituents: 2,3-Dimethoxyphenyl (ureido-linked), phenylcarbamate (cyclohexyl-attached).
- Functional groups: Carbamate, ureido, methoxy.
Methyl (3-hydroxyphenyl)-carbamate (CAS 13683-89-1)
- Substituents: 3-Hydroxyphenyl, methyl carbamate.
- Functional groups: Carbamate, hydroxyl.
Methyl cyclohexanecarboxylate (CAS 110-42-9)
- Substituents: Cyclohexane ring, methyl ester.
- Functional groups: Ester.
Structural Insights :
- Methoxy groups (vs. hydroxyl in Methyl (3-hydroxyphenyl)-carbamate) likely reduce polarity, enhancing blood-brain barrier penetration or receptor binding in hydrophobic environments.
Pharmacological Activity
While direct activity data for the target compound are lacking, comparisons can be inferred from structural analogs:
- Methyl (3-hydroxyphenyl)-carbamate : Carbamates often exhibit cholinesterase inhibition or protease modulation. The hydroxyl group may facilitate interactions with polar residues in enzyme active sites.
Hypothesized Activity of Target Compound :
The 2,3-dimethoxyphenyl group may mimic catecholamine structures (e.g., dopamine), implying possible neuromodulatory or anticancer applications. The phenylcarbamate could act as a prodrug, releasing phenylcarbamic acid upon hydrolysis.
Data Tables
Table 1: Structural and Functional Comparison
Biological Activity
3-(3-(2,3-Dimethoxyphenyl)ureido)cyclohexyl phenylcarbamate is a compound that has attracted attention for its potential biological activities. This article examines its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural components:
- Ureido Group : Contributes to its interaction with biological targets.
- Dimethoxyphenyl Moiety : Enhances lipophilicity and receptor binding.
- Cyclohexyl and Carbamate Groups : Influence pharmacokinetics and stability.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. This interaction can lead to:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Binding : It can bind to various receptors, potentially modulating their activity.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Anti-inflammatory Activity : Studies suggest it may reduce inflammation by inhibiting pro-inflammatory cytokines.
- Antioxidant Properties : The compound has shown potential in scavenging free radicals, thus protecting cells from oxidative stress.
- Anticancer Potential : Preliminary studies indicate that it may induce apoptosis in cancer cell lines.
Case Studies
-
Anti-cancer Activity :
- A study demonstrated that this compound induced apoptosis in various cancer cell lines by activating caspase pathways. This suggests its potential as a chemotherapeutic agent.
-
Anti-inflammatory Effects :
- In vitro studies showed that the compound reduced the levels of TNF-alpha and IL-6 in macrophages, indicating its role in modulating inflammatory responses.
Data Table of Biological Activities
Q & A
Q. What are the common synthetic routes for preparing 3-(3-(2,3-Dimethoxyphenyl)ureido)cyclohexyl phenylcarbamate, and how can intermediates be characterized?
The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the urea linkage via condensation of 2,3-dimethoxyphenyl isocyanate with a cyclohexylamine derivative.
- Step 2 : Carbamate formation by reacting the cyclohexyl intermediate with phenyl chloroformate under basic conditions.
Key intermediates (e.g., ethyl-6-substituted benzothiazol-2-ylcarbamate) can be characterized using ESI-MS/MS for mass fragmentation patterns and TLC to monitor reaction progress . For structural confirmation, ¹H-NMR and elemental analysis are critical, as demonstrated in cellulose-carbamate derivatives with similar substitution patterns .
Q. How is the purity of the compound validated, and what analytical methods are recommended?
- High-performance liquid chromatography (HPLC) with UV detection is standard for purity assessment.
- Melting point analysis (e.g., 219–221°C for structurally related ureido-propanamides) ensures consistency in crystalline form .
- Spectroscopic techniques : FT-IR for functional group identification (ureido C=O stretch at ~1650–1700 cm⁻¹) and ESI-MS for molecular ion peaks .
Q. What safety precautions are essential during handling?
While specific safety data for this compound is limited, structurally similar carbamates (e.g., methyl (3-hydroxyphenyl)-carbamate) require:
- Use of PPE (gloves, goggles) due to potential skin/eye irritation.
- Handling in a fume hood to avoid inhalation of fine particles .
- Emergency protocols aligned with GHS standards, including access to +49 89 1 92 40 for EU-based spillages .
Advanced Research Questions
Q. How can computational modeling (e.g., molecular docking) predict the biological activity of this compound?
- Docking studies (using software like AutoDock Vina) assess binding affinity to target receptors. For example, benzothiazole urea derivatives showed docking scores of -7.5 to -8.4 , correlating with anticonvulsant activity .
- ADME predictions (e.g., Lipinski’s Rule of Five) evaluate pharmacokinetics, focusing on logP (<5) and hydrogen bond donors/acceptors .
Q. What strategies resolve contradictions in pharmacological data (e.g., variable IC₅₀ values)?
- Dose-response curves : Test multiple concentrations (e.g., 50–200 mg/kg) to identify non-linear effects.
- Control experiments : Compare with reference standards (e.g., gabapentin for anticonvulsant assays) .
- Reproducibility checks : Validate assays across independent labs using identical protocols (e.g., MTT assay for cytotoxicity).
Q. How does steric hindrance from the cyclohexyl group influence physicochemical properties?
Q. What are the challenges in regioselective functionalization during synthesis?
- Protection-deprotection strategies : Use tert-butyldimethylsilyl (TBDMS) groups to block reactive hydroxyls, as seen in cellulose-carbamate synthesis .
- Catalytic optimization : Pd-mediated coupling for aryl-urea formation minimizes side reactions .
Methodological Recommendations
- Synthetic optimization : Reflux intermediates in methanol (60–70°C) for 2.5 hours to ensure complete reaction .
- Characterization workflow : Prioritize ¹H-NMR for regiochemical confirmation and HPLC-MS for purity >95% .
- Biological assays : Use Maximal Electroshock Seizure (MES) and Subcutaneous Pentylenetetrazole (scPTZ) models for anticonvulsant screening .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
